molecular formula C24H25ClN4O4S B2388881 N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1329982-96-8

N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2388881
CAS No.: 1329982-96-8
M. Wt: 501
InChI Key: LPWIHMJIGGVJRO-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Introduction of the Pyrrolidinone Moiety: The 2,5-dioxopyrrolidin-1-yl group can be introduced via a condensation reaction with succinic anhydride.

    Attachment of the Morpholinoethyl Group: The morpholinoethyl group can be attached through a nucleophilic substitution reaction using 2-chloroethylmorpholine hydrochloride.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the target molecule, followed by purification and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl groups in the pyrrolidinone moiety can be reduced to hydroxyl groups.

    Substitution: The morpholinoethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the pyrrolidinone moiety can yield hydroxylated derivatives.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It shows promise as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure.

    Pyrrolidinone Derivatives: Compounds like N-methylpyrrolidinone and N-ethylpyrrolidinone have similar pyrrolidinone moieties.

    Morpholine Derivatives: Compounds such as morpholine and N-methylmorpholine share the morpholine ring structure.

Uniqueness

N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is unique due to its combination of the benzothiazole, pyrrolidinone, and morpholine moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S.ClH/c29-21-9-10-22(30)28(21)18-7-5-17(6-8-18)23(31)27(12-11-26-13-15-32-16-14-26)24-25-19-3-1-2-4-20(19)33-24;/h1-8H,9-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWIHMJIGGVJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N(CCN3CCOCC3)C4=NC5=CC=CC=C5S4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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